molecular formula C19H23FN4O B5636061 2-ethyl-N-[2-(2-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-5-pyrimidinecarboxamide

2-ethyl-N-[2-(2-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-5-pyrimidinecarboxamide

Cat. No. B5636061
M. Wt: 342.4 g/mol
InChI Key: LYUNVTNGKPAEEB-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of pyrimidine derivatives often involves condensation reactions, as seen in the synthesis of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, where dimethylamine condenses with a carboxylic acid precursor to form the pyrimidinecarboxamide structure. These processes usually involve multiple steps, including cyclization and saponification, to introduce the desired functional groups and achieve the pyrimidine skeleton (Liu et al., 2016).

Molecular Structure Analysis Crystal structure determination is pivotal for understanding the molecular arrangement and interactions within pyrimidine derivatives. For instance, the crystal structure of diethyl-2-[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamido]pentanedioate reveals how molecular packing is influenced by weak hydrogen bonds, highlighting the importance of non-covalent interactions in stabilizing these structures (Ju, Hongguang, & Jiufu, 2015).

Chemical Reactions and Properties The chemical behavior of pyrimidine derivatives can be influenced by various substituents, as shown in SAR studies. For example, modifications at specific positions of the pyrimidine ring can significantly affect biological activity, such as inhibiting NF-kappaB and AP-1 gene expression. The presence of a fluorine atom or a trifluoromethyl group at strategic positions often enhances the compound's activity due to the electron-withdrawing effects, which can alter the electronic distribution across the molecule and impact its reactivity (Palanki et al., 2000).

Physical Properties Analysis The physical properties of pyrimidine derivatives, such as solubility and crystallinity, can be affected by the nature of substituents on the pyrimidine ring. Hydrogen bonding, as observed in the crystal structures, plays a crucial role in determining the melting points, solubility, and stability of these compounds. The introduction of heteroatoms and functional groups can significantly modify these properties, making them suitable for various applications (Suresh et al., 2007).

Chemical Properties Analysis The chemical properties, such as reactivity towards nucleophiles and electrophiles, are key to understanding the behavior of pyrimidine derivatives in biological systems. The presence of electron-withdrawing groups like fluorine can enhance the electrophilic nature of the carbon atoms adjacent to the pyrimidine ring, facilitating nucleophilic attack. This behavior underlies the mechanism of action for many drugs and bioactive compounds based on the pyrimidine structure (Egawa et al., 1984).

properties

IUPAC Name

2-ethyl-N-[2-(2-fluorophenyl)-2-pyrrolidin-1-ylethyl]pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O/c1-2-18-21-11-14(12-22-18)19(25)23-13-17(24-9-5-6-10-24)15-7-3-4-8-16(15)20/h3-4,7-8,11-12,17H,2,5-6,9-10,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUNVTNGKPAEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=N1)C(=O)NCC(C2=CC=CC=C2F)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-N-[2-(2-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-5-pyrimidinecarboxamide

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